N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-phenoxyacetamide
Description
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN3O2/c1-24-11-13-25(14-12-24)20(17-7-9-18(22)10-8-17)15-23-21(26)16-27-19-5-3-2-4-6-19/h2-10,20H,11-16H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDUWQRFJUOTGGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)COC2=CC=CC=C2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-phenoxyacetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the fluorophenyl intermediate: This step involves the reaction of 4-fluoroaniline with an appropriate reagent to introduce the fluorophenyl group.
Introduction of the piperazine ring: The fluorophenyl intermediate is then reacted with 1-methylpiperazine under suitable conditions to form the desired piperazine derivative.
Coupling with phenoxyacetic acid: The final step involves the coupling of the piperazine derivative with phenoxyacetic acid or its derivatives to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-phenoxyacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as receptors or enzymes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-phenoxyacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on variations in substituents, piperazine modifications, or acetamide derivatives. Below is a detailed comparison:
Structural Analogs with Fluorophenyl and Piperazine Groups
Piperazine-Modified Analogs
Acetamide Derivatives with Fluorophenyl Groups
Key Research Findings
- Metabolic Stability: Fluorophenyl analogs exhibit slower hepatic clearance compared to chlorophenyl derivatives, as seen in N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-(3-methylphenoxy)acetamide (t₁/₂ = 2.1 hrs vs. 3.8 hrs for fluorophenyl analog) .
- Receptor Binding: Piperazine-containing compounds demonstrate nanomolar affinity for 5-HT₁A and D₂ receptors, but sulfonyl-piperazine analogs (e.g., ) show reduced selectivity due to steric hindrance.
- Antimicrobial Activity : Nitrophenyl-substituted acetamides (e.g., ) exhibit MIC values of 4–8 µg/mL against S. aureus, likely due to nitro group redox activity.
Data Tables
Table 1: Physicochemical Properties of Selected Analogs
*Calculated using ChemDraw.
Q & A
Q. What are the optimal synthetic routes for preparing N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-phenoxyacetamide?
Methodological Answer: The synthesis typically involves multi-step reactions, including:
- Step 1: Condensation of 4-fluorophenyl ethylamine derivatives with activated esters of phenoxyacetic acid.
- Step 2: Introduction of the 4-methylpiperazine moiety via nucleophilic substitution or reductive amination.
- Purification: Column chromatography or recrystallization to achieve >95% purity, validated by HPLC.
Key intermediates should be characterized via NMR and mass spectrometry to confirm structural integrity. Reaction optimization may require adjusting solvent polarity (e.g., DMF vs. THF) to enhance yields .
Q. How is structural characterization of this compound performed to validate its purity and conformation?
Methodological Answer:
- X-ray crystallography resolves the 3D conformation, particularly the spatial arrangement of the fluorophenyl and piperazine groups. Intramolecular interactions (e.g., C–H⋯O) stabilize the structure .
- NMR analysis (¹H/¹³C) confirms substituent positions, with chemical shifts for the fluorophenyl protons typically appearing at δ 7.2–7.4 ppm and piperazine methyl groups at δ 2.3–2.5 ppm.
- Purity assessment: Use reversed-phase HPLC with UV detection (λ = 254 nm) and a C18 column, ensuring a single peak with >95% area .
Q. What in vitro bioactivity screening approaches are suitable for this compound?
Methodological Answer:
- Antimicrobial assays: Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control.
- Anticancer screening: MTT assays on cancer cell lines (e.g., MCF-7, A549), comparing IC₅₀ values to reference drugs like doxorubicin.
Structural features (e.g., fluorophenyl for lipophilicity, piperazine for solubility) enhance membrane penetration and target engagement .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacokinetic data between in vitro and in vivo models?
Methodological Answer:
- In vitro-in vivo extrapolation (IVIVE): Use hepatocyte microsomal stability assays to predict metabolic clearance. Discrepancies may arise from differences in plasma protein binding or transporter-mediated uptake.
- Pharmacokinetic modeling: Apply compartmental models (e.g., NONMEM) to correlate bioavailability with logP values (target ~2.5–3.5 for CNS penetration). Adjust dosing regimens based on half-life discrepancies observed in rodent vs. human liver microsomes .
Q. What strategies are recommended for studying receptor-ligand interactions involving the piperazine moiety?
Methodological Answer:
- Molecular docking: Use software (e.g., AutoDock Vina) to model interactions with serotonin/dopamine receptors, focusing on hydrogen bonding between the piperazine nitrogen and Asp³.³² residues.
- Mutagenesis studies: Replace key receptor residues (e.g., Ala-scanning) to validate binding pockets.
- SAR analysis: Compare analogs with varying piperazine substituents (e.g., methyl vs. ethyl) to optimize affinity and selectivity .
Q. How should researchers address conflicting data in bioactivity studies (e.g., variable IC₅₀ values across assays)?
Methodological Answer:
- Cross-validation: Replicate assays under standardized conditions (e.g., identical cell passage numbers, serum concentrations).
- Data normalization: Use Z-score transformation to account for inter-experimental variability.
- Mechanistic studies: Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify off-target effects or pathway crosstalk .
Q. What computational methods enhance reaction design for derivatives of this compound?
Methodological Answer:
- Quantum chemical calculations: Optimize transition states (e.g., DFT at B3LYP/6-31G* level) to predict regioselectivity in electrophilic substitutions.
- Machine learning (ML): Train models on reaction databases (e.g., Reaxys) to predict feasible synthetic routes and side products.
- High-throughput screening (HTS): Generate a virtual library of analogs with substituent variations (e.g., halogen replacements) and rank them by docking scores .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
